SULFATO DE RODIO(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

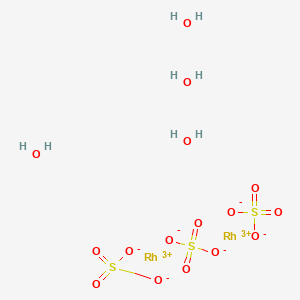

RHODIUM (III) SULFATE is an inorganic compound with the formula Rh₂(SO₄)₃·4H₂O. It is a red crystalline solid that is moderately soluble in water and acids. This compound is notable for its use in various industrial and scientific applications, particularly in the field of catalysis and electroplating .

Aplicaciones Científicas De Investigación

RHODIUM (III) SULFATE has a wide range of scientific research applications, including:

Mecanismo De Acción

Rhodium(III) sulfate, also known as rhodium(3+);trisulfate;tetrahydrate or Rhodium(III) sulfate tetrahydrate, is an inorganic compound with the formula Rh2(SO4)3 . It is a red crystalline solid that has been studied for its various therapeutic activities .

Target of Action

Rhodium complexes have been found to interact with various biological targets, including DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These interactions are believed to be responsible for the broad range of therapeutic activities displayed by rhodium complexes .

Mode of Action

The mode of action of Rhodium(III) sulfate involves its interaction with these biological targets. For instance, some rhodium complexes have been found to interact with DNA, leading to inhibition of DNA replication and consequently, death of cancer cells . Rhodium complexes can also interact with RNA .

Biochemical Pathways

Rhodium(III) sulfate is known to affect the cGAS-STING pathway, a key mediator of innate immunity involved in cancer development and treatment . A highly emissive rhodium(III) complex has been reported to bind to mitochondrial DNA (mtDNA), causing the release of mtDNA fragments into the cytoplasm and activating the cGAS-STING pathway .

Result of Action

The interaction of Rhodium(III) sulfate with its biological targets leads to various molecular and cellular effects. For example, the interaction of rhodium complexes with DNA can lead to the death of cancer cells . The activation of the cGAS-STING pathway by a rhodium(III) complex can also lead to immune responses .

Action Environment

The action, efficacy, and stability of Rhodium(III) sulfate can be influenced by various environmental factors. For instance, the compound forms a hydrated solution at high temperatures . It is also used in the production of high-performance coatings by electroplating technique .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two different types of hydrates: a yellow tetradeca hydrate and a red tetrahydrate . the structural proof for these hydrates was lacking at the time.

Further investigations using X-ray diffraction confirmed the existence of the hexahydrate and tetradecahydrate forms. In 2016, a more efficient production method was reported, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .

Industrial Production Methods: Industrial production of rhodium(III) sulfate typically involves the oxidation of rhodium metal using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the desired hydrate form is obtained. The resulting product is then purified and crystallized to achieve high purity levels suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: RHODIUM (III) SULFATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of common reagents such as sulfuric acid, hydrogen peroxide, and various reducing agents .

Common Reagents and Conditions:

Oxidation: Rhodium(III) sulfate can be oxidized using strong oxidizing agents like hydrogen peroxide.

Reduction: Reduction of rhodium(III) sulfate can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the replacement of sulfate ions with other ligands, facilitated by the use of complexing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium compounds, while reduction reactions typically produce lower oxidation state rhodium species .

Comparación Con Compuestos Similares

Rhodium(III) chloride: Another rhodium compound used in catalysis and electroplating.

Rhodium(III) nitrate: Used in similar applications as rhodium(III) sulfate but with different reactivity and solubility properties.

Rhodium(III) acetate: Known for its use in organic synthesis and catalysis.

Uniqueness: RHODIUM (III) SULFATE is unique due to its specific solubility properties and its ability to form stable hydrates. These characteristics make it particularly useful in applications requiring high-purity rhodium sources and controlled reactivity .

Propiedades

IUPAC Name |

rhodium(3+);trisulfate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.4H2O.2Rh/c3*1-5(2,3)4;;;;;;/h3*(H2,1,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJITWKYISWZJBI-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

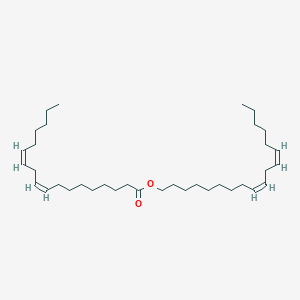

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O16Rh2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336783 |

Source

|

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15274-78-9 |

Source

|

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)

![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)

![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)

![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)

![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)